molecular formula C13H17N3O2S B11774775 Ethyl 2-amino-6-(2-cyanoethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Ethyl 2-amino-6-(2-cyanoethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B11774775
M. Wt: 279.36 g/mol
InChI Key: AOOUYDXVOVMZFA-UHFFFAOYSA-N
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Description

Ethyl 2-amino-6-(2-cyanoethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (molecular formula: C₁₃H₁₇N₃O₂S, molecular weight: 279.363 g/mol) is a heterocyclic compound featuring a tetrahydrothieno[2,3-c]pyridine core with a 2-cyanoethyl substituent at position 6 and an ethyl ester group at position 3 . The cyanoethyl group may enhance reactivity for further chemical modifications, while the amino and ester functionalities contribute to its solubility and interaction with biological targets .

Properties

Molecular Formula

C13H17N3O2S

Molecular Weight

279.36 g/mol

IUPAC Name

ethyl 2-amino-6-(2-cyanoethyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate

InChI

InChI=1S/C13H17N3O2S/c1-2-18-13(17)11-9-4-7-16(6-3-5-14)8-10(9)19-12(11)15/h2-4,6-8,15H2,1H3

InChI Key

AOOUYDXVOVMZFA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)CCC#N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-6-(2-cyanoethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a thieno[2,3-c]pyridine intermediate, followed by the introduction of the amino and cyanoethyl groups through nucleophilic substitution reactions. The final step often involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-6-(2-cyanoethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized thienopyridine compounds.

Scientific Research Applications

Medicinal Chemistry

Biological Activity
The compound belongs to the class of tetrahydrothieno derivatives, which are known for their diverse biological properties. Research indicates that compounds with similar structures exhibit activities such as anti-inflammatory, analgesic, and antimicrobial effects. The presence of the amino group and the ethyl ester functional group in Ethyl 2-amino-6-(2-cyanoethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate enhances its potential interactions with biological targets.

Mechanism of Action
Studies suggest that this compound may interact with specific enzymes or receptors in the body. Understanding these interactions is crucial for elucidating its pharmacodynamics and therapeutic applications. Investigations into its binding affinities could reveal insights into its efficacy as a drug candidate.

Synthesis and Functionalization

Synthetic Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques. Methods may include condensation reactions and cyclization processes that yield the desired compound with high purity. The ability to modify its structure through functionalization opens avenues for developing derivatives with enhanced biological activities.

Research Directions

Future research should focus on:

  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and bioavailability of this compound.
  • Clinical Trials : Initiating clinical trials to evaluate its safety and efficacy in humans.
  • Structural Modifications : Investigating how modifications to its structure can enhance its therapeutic profile.

Mechanism of Action

The mechanism of action of ethyl 2-amino-6-(2-cyanoethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between the target compound and analogous derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
Ethyl 2-amino-6-(2-cyanoethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate 6-(2-cyanoethyl) C₁₃H₁₇N₃O₂S 279.363 Electron-withdrawing cyanoethyl group; potential for functionalization
Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate 6-methyl C₁₁H₁₆N₂O₂S 240.32 Simpler alkyl substituent; used as a synthetic intermediate
Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate 6-benzyl C₁₇H₂₀N₂O₂S 316.42 Bulky aromatic substituent; potential for enhanced receptor binding
Ethyl 2-amino-6-[(4-methylphenyl)sulfonyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate 6-sulfonyl C₁₇H₂₀N₂O₄S₂ 380.48 Sulfonyl group improves solubility; interest in medicinal applications
Ethyl 6-benzyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride 6-benzyl, 2-trifluoromethyl benzamido C₂₃H₂₀F₃N₃O₃S·HCl ~518.94 Trifluoromethyl group enhances metabolic stability; diverse bioactivity

Biological Activity

Ethyl 2-amino-6-(2-cyanoethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.

  • Chemical Formula : C13_{13}H17_{17}N3_{3}O2_{2}S
  • Molecular Weight : 253.36 g/mol
  • CAS Number : 28981-92-2

Anticancer Properties

Research has indicated that derivatives of thieno[2,3-c]pyridine compounds exhibit anticancer activity. This compound has been evaluated for its ability to inhibit cancer cell proliferation. Studies have shown that it can induce apoptosis in various cancer cell lines through modulation of signaling pathways associated with cell survival and death.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties. In vitro studies have reported that it inhibits the production of pro-inflammatory cytokines and reduces the activation of nuclear factor kappa B (NF-kB), a key regulator of inflammation. This suggests potential applications in treating inflammatory diseases.

Neuroprotective Activity

Preliminary studies suggest that this compound may possess neuroprotective effects. It has been shown to protect neuronal cells from oxidative stress-induced damage and may contribute to neurodegenerative disease management.

Research Findings and Case Studies

StudyFindings
The compound exhibited significant cytotoxicity against breast cancer cell lines.Supports the potential use in cancer therapy.
Demonstrated inhibition of TNF-alpha production in macrophages.Suggests anti-inflammatory applications.
Neuroprotective effects observed in a model of oxidative stress.Indicates potential for neurodegenerative disease treatment.

The biological activity of this compound is believed to involve several mechanisms:

  • Cell Cycle Arrest : Induces G1 phase arrest in cancer cells.
  • Apoptosis Induction : Activates caspase pathways leading to programmed cell death.
  • Cytokine Modulation : Alters the expression levels of key inflammatory mediators.

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